molecular formula C14H14O2S B011864 4-[(2-Phenoxyethyl)sulfanyl]phenol CAS No. 109074-54-6

4-[(2-Phenoxyethyl)sulfanyl]phenol

Cat. No.: B011864
CAS No.: 109074-54-6
M. Wt: 246.33 g/mol
InChI Key: RIOGPBAVYGBDNP-UHFFFAOYSA-N
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Description

4-[(2-Phenoxyethyl)sulfanyl]phenol is a phenol derivative featuring a sulfanyl (-S-) group substituted with a 2-phenoxyethyl moiety. Sulfanylphenol derivatives are of significant interest due to their versatile applications in medicinal chemistry, materials science, and catalysis, often attributed to the sulfur atom's electronic and steric effects .

Properties

CAS No.

109074-54-6

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-(2-phenoxyethylsulfanyl)phenol

InChI

InChI=1S/C14H14O2S/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2

InChI Key

RIOGPBAVYGBDNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O

Synonyms

4-(2-Phenoxyethylthio)phenol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of sulfanylphenol derivatives, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituent on Sulfanyl Key Properties/Activities References
4-[(2-Phenoxyethyl)sulfanyl]phenol C₁₄H₁₄O₂S 2-Phenoxyethyl Hypothetical: Flexible ether chain; potential for π-π interactions -
4-{[(1H-1,2,4-Triazol-1-yl)methyl]sulfanyl}phenol C₉H₉N₃OS Triazolyl-methyl Melting point: 480–482 K; forms O–H⋯N hydrogen bonds and π-π stacks
4-Phenylphenol C₁₂H₁₀O Biphenyl Laboratory chemical; no sulfanyl group
2-(4-Methylphenyl)sulfonylphenol C₁₃H₁₂O₃S p-Tolyl sulfonyl Sulfonyl group increases polarity
4-[(2,2-Difluoroethane)sulfonyl]phenol C₈H₈F₂O₃S 2,2-Difluoroethyl sulfonyl High electronegativity from fluorine
Substituent Analysis:
  • Triazolyl-Methyl Group : Imparts hydrogen-bonding capability (via triazole N atoms) and planar geometry, leading to crystalline frameworks with bioactivity (e.g., antimicrobial, antitumor) .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) increase oxidation state and polarity, altering reactivity and biological interactions compared to thioethers .

Crystallographic and Supramolecular Features

  • Crystal Packing: The triazole analog () adopts a monoclinic P2₁/n space group with zigzag chains via O–H⋯N bonds.
  • π-π Interactions: Triazole rings stack with a centroid distance of 3.556 Å, while the phenoxyethyl group’s aromatic ring could engage in similar interactions, albeit with altered geometry .

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